9-(Azetidin-3-yl)purin-6-amine;dihydrochloride
Description
9-(Azetidin-3-yl)purin-6-amine dihydrochloride is a purine derivative featuring an azetidine ring (a three-membered saturated heterocycle with one nitrogen atom) attached to the 9-position of the purine scaffold. Its molecular formula is C₉H₁₃Cl₂N₆ (accounting for two HCl molecules), with a monoisotopic mass of 240.089 g/mol for the free base . The dihydrochloride salt enhances solubility in aqueous media, making it advantageous for pharmaceutical applications.
Properties
IUPAC Name |
9-(azetidin-3-yl)purin-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6.2ClH/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5;;/h3-5,10H,1-2H2,(H2,9,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVAZDOVPOKYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=C(N=CN=C32)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375273-16-6 | |
| Record name | 9-(azetidin-3-yl)-9H-purin-6-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
9-(Azetidin-3-yl)purin-6-amine;dihydrochloride, a purine derivative, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight : 236.16 g/mol
CAS Number : 2375273-16-6
The biological activity of this compound is primarily attributed to its interaction with various kinases and enzymes involved in cellular signaling pathways. Preliminary studies indicate that this compound may inhibit certain kinases, potentially impacting cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antitumor Activity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.
- IC50 values for cell viability assays indicate strong inhibitory effects, suggesting its potential as an anticancer agent.
-
Kinase Inhibition :
- The compound has shown promising results in inhibiting specific kinases associated with cancer progression, notably the BCR-ABL fusion protein implicated in chronic myeloid leukemia (CML).
- Table 1 summarizes the kinase inhibition profiles:
- Antiviral Properties :
- Emerging research suggests that the compound may also exhibit antiviral activity, particularly against RNA viruses, by interfering with viral replication mechanisms.
Case Study 1: Anticancer Efficacy
A study involving K562 cells (a model for CML) showed that treatment with this compound resulted in significant reductions in cell viability at concentrations as low as 10 µM. This study highlighted the compound's potential to induce apoptosis through the activation of intrinsic pathways.
Case Study 2: Kinase Profiling
In a kinase selectivity panel, the compound was evaluated against a range of kinases. It demonstrated selective inhibition of BCR-ABL and SRC kinases without significantly affecting other kinases, indicating a favorable selectivity profile that could minimize off-target effects.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has moderate oral bioavailability and a half-life suitable for therapeutic applications. Toxicological assessments are ongoing to determine its safety profile.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Purine derivatives with substitutions at the 9-position are widely studied for their pharmacological and chemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Azetidinyl vs. This difference may influence binding to hydrophilic targets (e.g., kinases) .
- Azetidinyl vs. The smaller azetidinyl group balances solubility and moderate steric effects.
- Salt Forms : The dihydrochloride salt of the target compound improves aqueous solubility compared to the hydrochloride form of 9-(azetidin-3-ylmethyl)purin-6-amine, which may have higher membrane permeability due to reduced polarity .
Physicochemical Properties
- Solubility: The dihydrochloride salt form significantly enhances solubility in polar solvents compared to neutral or mono-salt forms (e.g., 9-(azetidin-3-ylmethyl)purin-6-amine hydrochloride) .
- Stability : Azetidine’s ring strain may increase reactivity, necessitating stabilization via salt formation or protective groups during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
